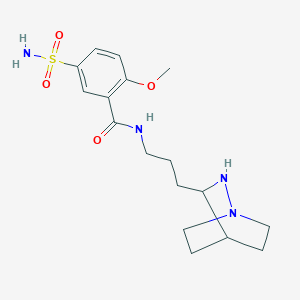
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts as a competitive inhibitor of VMAT2, binding to the active site of the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to increased synaptic transmission.
生化和生理效应
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This has been associated with improvements in mood, cognition, and motor function. N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has also been shown to have neuroprotective effects, protecting against oxidative stress and neurotoxicity.
实验室实验的优点和局限性
One of the main advantages of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for lab experiments is its potency and selectivity as a VMAT2 inhibitor. This allows for precise manipulation of monoamine neurotransmitter levels in the brain, which can be useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is its relatively short half-life, which can make it difficult to use in long-term studies.
未来方向
There are a number of future directions for research on N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide. One area of interest is in the development of new VMAT2 inhibitors with improved pharmacokinetic properties, such as longer half-life and better brain penetration. Another area of research is in the use of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a tool for studying the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Finally, there is interest in exploring the potential therapeutic applications of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for these disorders, either alone or in combination with other drugs.
合成方法
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be synthesized through a multi-step process involving the reaction of 5-sulfamoyl-2-methoxybenzoic acid with propionyl chloride, followed by the reaction of the resulting intermediate with 1,2-diazabicyclo[2.2.2]octane and 3-bromopropylamine. The final product is obtained through purification and crystallization.
科学研究应用
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles.
属性
CAS 编号 |
100243-27-4 |
|---|---|
产品名称 |
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
分子式 |
C17H26N4O4S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[3-(1,2-diazabicyclo[2.2.2]octan-3-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H26N4O4S/c1-25-16-5-4-13(26(18,23)24)11-14(16)17(22)19-8-2-3-15-12-6-9-21(20-15)10-7-12/h4-5,11-12,15,20H,2-3,6-10H2,1H3,(H,19,22)(H2,18,23,24) |
InChI 键 |
RYVUSCLBWGINKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
同义词 |
N-[3-[1,2-Diazabicyclo[2.2.2]octan-3-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



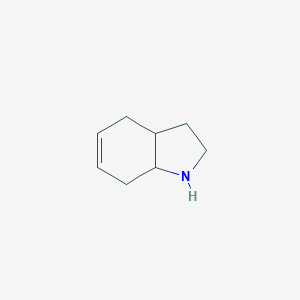
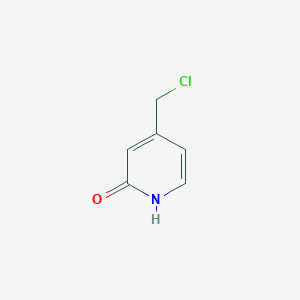
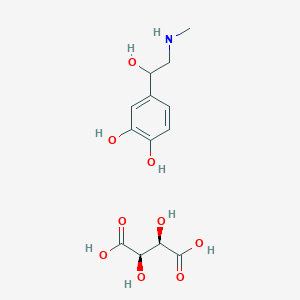
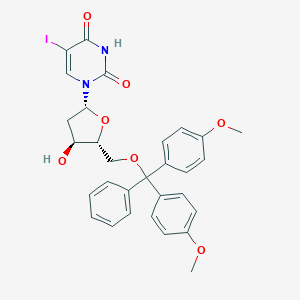
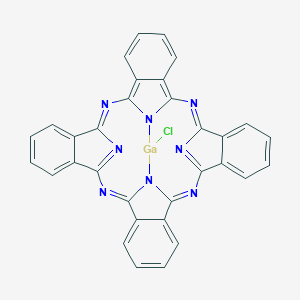
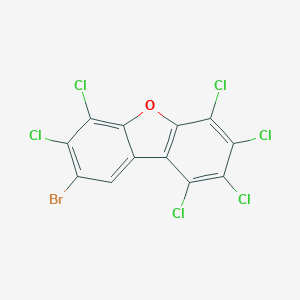
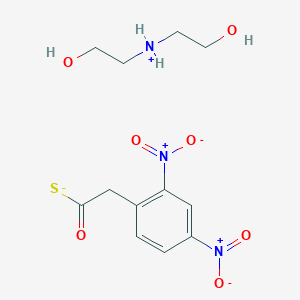
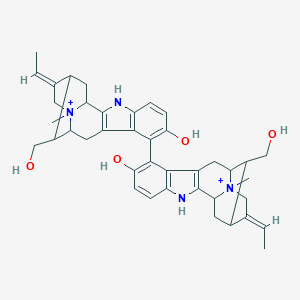
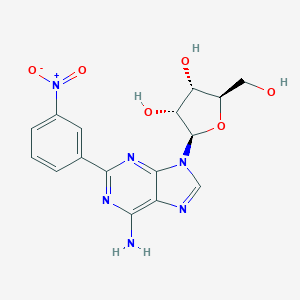
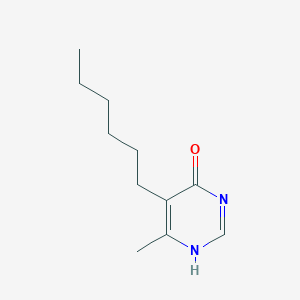
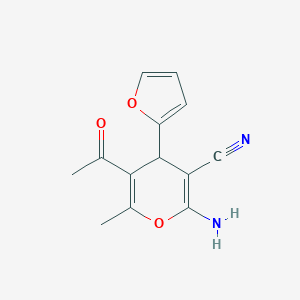
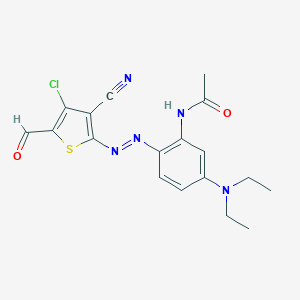
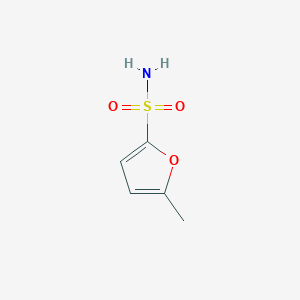
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)